4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.
Amination: The amino group is introduced at the 2nd position of the quinazoline ring through nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the quinazoline derivative with N-(2,4-dimethylphenyl)benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to cell signaling and molecular biology to understand its effects on various biological processes.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of quinazoline derivatives.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethylphenyl)benzamide
- 4-[(6-fluoro-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethylphenyl)benzamide
- 4-[(6-iodo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethylphenyl)benzamide
Uniqueness
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide is unique due to the presence of the bromo group, which can influence its biological activity and chemical reactivity. The bromo group can enhance the compound’s ability to interact with specific molecular targets and may also affect its pharmacokinetic properties.
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN4O/c1-18-8-14-25(19(2)16-18)32-28(35)21-9-12-23(13-10-21)31-29-33-26-15-11-22(30)17-24(26)27(34-29)20-6-4-3-5-7-20/h3-17H,1-2H3,(H,32,35)(H,31,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHAZKCBZHQFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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